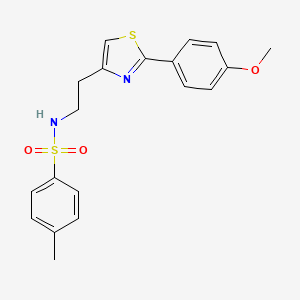

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Description

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonamide chain. The sulfonamide moiety enhances solubility and may influence pharmacokinetic properties, while the 4-methoxyphenyl group introduces electron-donating effects that could modulate electronic distribution and receptor binding.

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-14-3-9-18(10-4-14)26(22,23)20-12-11-16-13-25-19(21-16)15-5-7-17(24-2)8-6-15/h3-10,13,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPISOSEIRSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and benzenesulfonamide groups. One common method involves the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria. Studies have shown that derivatives of thiazole, including this compound, exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In one study, the minimum inhibitory concentration (MIC) values indicated that these compounds were more effective than traditional antibiotics like linezolid.

Anticancer Properties

Research has demonstrated that N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide and related sulfonamide derivatives possess cytotoxic effects against various cancer cell lines. For instance, a comparative study reported a notable reduction in cell viability at concentrations exceeding 10 µM, suggesting potential utility in cancer therapy . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes. For example, sulfonamides have been studied for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The synthesis of new derivatives aimed at enhancing these inhibitory effects is an ongoing area of research.

Synthesis and Derivative Development

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of thiazole rings through cyclization reactions followed by sulfonamide formation via the reaction with sulfonyl chlorides.

Table 1: Overview of Synthesis Steps

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | 4-methoxyphenyl derivatives + thiazole precursors | Thiazole ring formation |

| 2 | Sulfonation | Thiazole derivative + sulfonyl chloride | Formation of sulfonamide |

| 3 | Purification | Solvent extraction/Chromatography | Isolated pure compound |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide. The results indicated significant activity against MRSA strains with MIC values lower than those observed for conventional antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Cytotoxic Effects

In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. The findings revealed a substantial decrease in cell viability at concentrations above 10 µM, suggesting its role as a cytotoxic agent in cancer therapy . The study emphasized the need for further exploration into the mechanisms behind its anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity, while the benzenesulfonamide moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related sulfonamide derivatives:

Structural Analysis

- Heterocyclic Core: The target compound’s thiazole ring distinguishes it from oxazole-based analogs (e.g., ).

- Substituent Effects : The 4-methoxyphenyl group in the target compound and N-(4-methoxyphenyl)benzenesulfonamide may improve solubility via methoxy’s hydrophilic character. In contrast, p-tolyl groups in ’s compound introduce hydrophobicity, affecting membrane permeability.

- Sulfonamide Linkage : All compared compounds share sulfonamide groups, but the target’s ethyl-thiazole spacer may confer conformational flexibility, altering receptor interactions compared to rigid analogs like dual sulfonamides in .

Spectral and Crystallographic Data

- IR Spectroscopy : The absence of νS-H bands (~2500–2600 cm⁻¹) in thiazole sulfonamides (e.g., ) confirms thione tautomer dominance, a feature shared with the target compound. Oxazole analogs () retain C=O stretches (1663–1682 cm⁻¹), absent in thiazoles due to tautomeric shifts.

- Crystallography : While the target compound’s structure is unreported in the evidence, related sulfonamides (e.g., ) exhibit planar sulfonamide groups and dihedral angles influenced by substituents, critical for packing and stability.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Compound Overview

The compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl substituent. These structural elements are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide typically involves a multi-step process:

- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis.

- Sulfonamide Formation : The sulfonamide group is introduced via a reaction between benzene sulfonic acid and an amine.

- Substitution Reactions : Ethoxy and methoxy groups are added through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide have shown promising results against various bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.23 | Bacillus cereus |

| Compound 2 | 0.47 | Escherichia coli |

| Compound 3 | 0.11 | Aspergillus niger |

These findings suggest that the presence of the thiazole ring enhances the compound's activity against specific pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, modifications to thiazole-containing compounds have led to significant antiproliferative effects against melanoma and prostate cancer cells:

- Mechanism of Action : Research indicates that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonamide moiety is known to interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation .

The biological activity of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide can be attributed to its ability to mimic natural substrates due to its structural features:

- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by competing with natural substrates.

- Receptor Binding : The compound may also block receptor sites, preventing downstream signaling that leads to inflammation or tumor growth.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative exhibited significant antibacterial activity against resistant strains of E. coli, suggesting that modifications in the thiazole structure could enhance efficacy .

- Cancer Cell Studies : In vitro studies showed that the compound could induce apoptosis in colon cancer cell lines, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.